Banoxantrone D12 dihydrochloride, also referred to as AQ4N D12 dihydrochloride, is a deuterium-labeled derivative of Banoxantrone, a bioreductive agent with significant potential in cancer therapy. This compound is characterized by its ability to be reduced to a stable DNA-affinity compound known as AQ4, which functions as a potent inhibitor of topoisomerase II. The molecular formula for Banoxantrone D12 dihydrochloride is C22H30Cl2N4O6, with a molecular weight of 529.48 g/mol .
Banoxantrone D12 dihydrochloride is particularly notable for its preferential toxicity towards hypoxic tumor cells, making it a targeted therapeutic option in oncology. Its mechanism of action involves activation under low oxygen conditions, where it becomes cytotoxic and intercalates into DNA, disrupting cellular replication processes. This compound has shown promise in various preclinical models, significantly delaying tumor growth when administered alongside fractionated radiation therapy.
Banoxantrone D12 dihydrochloride is classified as a bioreductive prodrug. It is activated in hypoxic conditions to yield the topoisomerase II inhibitor AQ4. The compound exhibits minimal cytotoxic activity against various tumor cell lines under normoxic conditions, indicating its selective action in hypoxic environments . The compound's CAS number is 252979-56-9, and it is available from various chemical suppliers for research purposes.
The synthesis of Banoxantrone D12 dihydrochloride involves several steps that typically include:
The technical details regarding specific reaction conditions (e.g., temperature, pressure) are generally proprietary and may vary between laboratories.
The molecular structure of Banoxantrone D12 dihydrochloride can be represented as follows:
The structure features a complex arrangement that includes aromatic rings and nitrogen-containing moieties, which are crucial for its biological activity as a topoisomerase II inhibitor . The presence of deuterium atoms allows for enhanced tracking in pharmacokinetic studies.
Banoxantrone D12 dihydrochloride undergoes specific chemical reactions upon activation in hypoxic conditions:
These reactions are critical for the therapeutic efficacy of the compound in targeting hypoxic tumor cells that are often resistant to conventional therapies .
The mechanism of action of Banoxantrone D12 dihydrochloride involves several key steps:
Studies have shown that Banoxantrone D12 dihydrochloride enhances the efficacy of other chemotherapeutic agents when used in combination therapies .
These properties are essential for laboratory handling and formulation into therapeutic regimens.
Banoxantrone D12 dihydrochloride has several notable applications in scientific research:
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4
CAS No.: 77466-09-2